molecular formula C12H14N6O3 B2437299 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol CAS No. 577700-40-4

2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol

Cat. No.: B2437299
CAS No.: 577700-40-4
M. Wt: 290.283
InChI Key: DYEBGQZWXDUJAZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, anilino, and nitro groups, as well as an ethanolamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the ethanolamine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and anilino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Amino-6-anilino-5-aminopyrimidin-2-yl)amino]ethanol, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2-[(4-Methyl-5-nitro-6-phenylamino)pyrimidin-2-yl)amino]ethanol
  • 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid .

Uniqueness

What sets 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c13-10-9(18(20)21)11(15-8-4-2-1-3-5-8)17-12(16-10)14-6-7-19/h1-5,19H,6-7H2,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEBGQZWXDUJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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